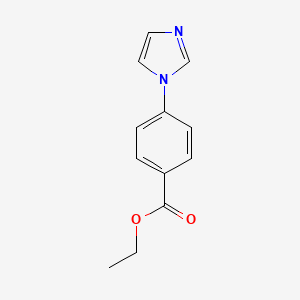

Ethyl 4-(1H-imidazol-1-YL)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZSKUXJSZZMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540386 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-07-2 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatility of the Imidazole Scaffold: A Deep Dive into Ethyl 4-(1H-imidazol-1-yl)benzoate and Its Analogs in Drug Discovery

Introduction: The Imidazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its prevalence in naturally occurring biomolecules and synthetic drugs underscores its remarkable ability to engage with a wide array of biological targets.[2] The unique electronic properties of the imidazole nucleus, coupled with its capacity to participate in hydrogen bonding and coordinate with metal ions, make it an invaluable component in the design of novel therapeutics.[3] This guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of a key building block, Ethyl 4-(1H-imidazol-1-yl)benzoate, and its diverse analogs, with a particular focus on their applications in oncology and infectious diseases.

Core Synthesis: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process, commencing with a copper-catalyzed N-arylation reaction, followed by a classic acid-catalyzed esterification. This synthetic route offers a reliable and scalable method for producing the core scaffold.

Step 1: Ullmann Condensation for N-Arylimidazole Formation

The initial step involves the formation of the C-N bond between the imidazole ring and the phenyl ring via an Ullmann condensation.[4][5] This copper-catalyzed cross-coupling reaction is a robust method for the synthesis of N-arylimidazoles.[1]

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid

-

Materials:

-

4-Iodobenzoic acid

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a stirred solution of 4-iodobenzoic acid (1.0 equivalent) in DMF, add imidazole (1.2 equivalents), CuI (0.1 equivalent), and K₂CO₃ (2.0 equivalents).

-

Heat the reaction mixture at 110-120°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 4N HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(1H-imidazol-1-yl)benzoic acid.

-

Step 2: Fischer Esterification

The second step is the esterification of the synthesized carboxylic acid to its corresponding ethyl ester using the Fischer esterification method.[6][7] This acid-catalyzed reaction is a straightforward and widely used technique for ester formation.[8]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-(1H-imidazol-1-yl)benzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 4-(1H-imidazol-1-yl)benzoic acid (1.0 equivalent) in a large excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.

-

| Compound | Target Cell Line | Activity (IC₅₀) | Reference |

| Ethyl 4-(1H-tetrazol-1-yl)benzoate derivative (Z3) | A549 (Lung Cancer) | 2.522 µg/mL | [9] |

| Ethyl 4-(1H-tetrazol-1-yl)benzoate derivative (Z3) | SKGT4 (Esophageal Cancer) | 1.576 µg/mL | [9] |

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HCT116 (Colon Cancer) | 294 nM | [10] |

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HL60 (Leukemia) | 362 nM | [10] |

| AKE-72 (an indazole-based analog) | BCR-ABLWT | < 0.5 nM | [11][12] |

| AKE-72 (an indazole-based analog) | BCR-ABLT315I | 9 nM | [11][12] |

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a well-established strategy for the treatment of hormone-dependent breast cancer. [13]Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle, such as imidazole or triazole, which coordinates to the heme iron of the cytochrome P450 enzyme, thereby blocking its catalytic activity. [14]The this compound scaffold is an ideal starting point for the design of novel aromatase inhibitors. [15] Structure-activity relationship studies have shown that modifications to the phenyl ring and the introduction of additional hydrophobic groups can enhance the binding affinity and selectivity of these compounds for the aromatase active site. [16]

Antifungal Activity

Imidazole-based compounds form the backbone of many clinically used antifungal agents, such as ketoconazole and miconazole. [17]Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [18]Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Analogs of this compound have been investigated for their antifungal properties. The SAR studies in this area have revealed that the nature of the substituents on both the phenyl and imidazole rings plays a crucial role in determining the antifungal potency and spectrum of activity. [19]

| Compound Class | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives | Candida albicans | 0.032 µg/mL (for the most potent compound) | [18] |

| 5H-pyrrolo[1,2-a]imidazole quaternary salts | Candida albicans | 32 µg/mL (for some derivatives) | [19] |

| 2-(phenylthio)-ethyl benzoate derivatives | Candida albicans | 1.56 mg/mL (for compound 2a) | [20]|

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the amenability of the imidazole and benzoate moieties to chemical modification have enabled the development of a diverse range of analogs with significant therapeutic potential. The exploration of these analogs has led to the identification of potent anticancer agents acting through mechanisms such as kinase and aromatase inhibition, as well as novel antifungal compounds.

The future of research in this area lies in the continued exploration of the vast chemical space surrounding this scaffold. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly facilitate the development of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases continues to grow, the adaptability of the this compound scaffold will ensure its continued relevance in the quest for new and improved medicines.

References

-

A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. PMC. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

esterification of benzoic acid to methyl benzoate. Unknown Source. [Link]

-

Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-n[1][21]aphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines. PubMed. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

-

Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. PMC. [Link]

-

Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. European Open Science. [Link]

-

Lead optimization of 4-imidazolylflavans: New promising aromatase inhibitors. ResearchGate. [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

-

Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. PubMed. [Link]

-

Imidazoles as potential anticancer agents. PMC. [Link]

-

Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. MDPI. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. PMC. [Link]

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer esterification reaction of benzoic acid and polyhydric alcohols... ResearchGate. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. ResearchGate. [Link]

-

Novel Aromatase Inhibitors by Structure-Guided Design. PMC. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. [Link]

-

Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed. [Link]

-

Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. J Med Chem. [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

-

Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. [Link]

-

Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Semantic Scholar. [Link]

-

In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives. ResearchGate. [Link]

-

Optimization of the aromatase inhibitory activities of pyridylthiazole analogues of resveratrol. PubMed. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC. [Link]

-

(PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. ResearchGate. [Link]-ylcarboxilic_acids)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of the aromatase inhibitory activities of pyridylthiazole analogues of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 18. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. One moment, please... [operachem.com]

Methodological & Application

Application Notes and Protocols for the Development of Antiplatelet Agents from Ethyl 4-(1H-imidazol-1-YL)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of novel antiplatelet agents derived from the Ethyl 4-(1H-imidazol-1-YL)benzoate scaffold. Recognizing the critical role of platelet aggregation in thromboembolic diseases, this guide outlines the rationale, synthesis, and evaluation of a new class of potential therapeutics. We present detailed, field-proven protocols for the chemical synthesis and derivatization of the core molecule, followed by robust in vitro and in vivo methodologies for assessing antiplatelet efficacy. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind experimental choices, troubleshooting guidance, and strategies for data interpretation, thereby ensuring scientific integrity and fostering innovation in cardiovascular drug discovery.

Introduction: The Rationale for Targeting Platelet Aggregation with Imidazole Derivatives

Platelets are anucleated blood cells that play a pivotal role in hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, pathological activation of platelets can lead to the formation of occlusive thrombi, precipitating life-threatening cardiovascular events such as myocardial infarction and stroke.[1] Consequently, antiplatelet therapy is a cornerstone in the prevention and treatment of atherothrombotic diseases.

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[2] Its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory and anticancer activities.[3][4] Notably, certain imidazole-containing compounds have demonstrated significant antiplatelet effects, acting through various mechanisms such as inhibition of cyclooxygenase-1 (COX-1) and thromboxane A2 (TXA2) synthesis, or antagonism of platelet receptors like the P2Y12 ADP receptor.[5][6][7]

The this compound core structure presents a promising starting point for the development of novel antiplatelet agents. Its N-aryl imidazole system offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[8] This application note will guide researchers through the process of synthesizing a library of these derivatives and evaluating their potential as clinically relevant antiplatelet drugs.

Chemical Synthesis and Derivatization Strategy

The development of a library of candidate compounds begins with the efficient synthesis of the core scaffold, this compound, followed by strategic derivatization.

Synthesis of the Core Scaffold: this compound

A reliable method for the synthesis of the core scaffold is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[2]

Caption: Ullmann condensation for scaffold synthesis.

Protocol 2.1: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine imidazole (1.2 equivalents), ethyl 4-fluorobenzoate or ethyl 4-iodobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide (5 mol%).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 110-120°C and stir vigorously for 10-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategy

To explore the SAR, a library of derivatives can be generated by modifying the ester functional group. Key derivatization pathways include hydrolysis to the carboxylic acid and subsequent amidation.

Caption: Derivatization pathways.

Protocol 2.2: Hydrolysis to 4-(1H-imidazol-1-YL)benzoic Acid

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[9]

-

Acidification: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms (pH ~4-5).[10]

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 4-(1H-imidazol-1-YL)benzoic acid.

Protocol 2.3: Synthesis of Amide Derivatives

-

Reaction Setup: In an anhydrous solvent such as dichloromethane or dimethylformamide, dissolve 4-(1H-imidazol-1-YL)benzoic acid (1.0 equivalent), a desired amine (1.1 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).[11]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Follow standard aqueous work-up and purification procedures, typically column chromatography, to isolate the desired amide derivative.

In Vitro Evaluation of Antiplatelet Activity

A tiered approach to in vitro screening is recommended, starting with a primary assay to assess the general anti-aggregatory effect, followed by more specific assays to elucidate the mechanism of action.

Primary Screening: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation.[12] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol 3.1.1: Light Transmission Aggregometry

This protocol should be performed in accordance with the principles outlined in the CLSI guideline H58-A: Platelet Function Testing by Aggregometry.[13][14][15]

-

Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Use a 1:9 ratio of 3.2% sodium citrate to blood.

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[16]

-

PPP Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within 200-300 x 10⁹/L using autologous PPP.[16]

-

Assay Procedure:

-

Pre-warm PRP and PPP aliquots to 37°C in the aggregometer.

-

Calibrate the aggregometer with PPP as 100% aggregation and PRP as 0% aggregation.

-

Add a small volume of the test compound (dissolved in a suitable vehicle like DMSO, final concentration ≤ 0.5%) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a known agonist such as adenosine diphosphate (ADP; 5-10 µM), collagen (2-5 µg/mL), or arachidonic acid (AA; 0.5-1 mM).

-

Record the aggregation curve for at least 5 minutes.

-

-

Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of platelet aggregation) for active compounds.

Table 1: Illustrative Antiplatelet Activity Data for Imidazole Derivatives

| Compound ID | Agonist (Concentration) | IC₅₀ (µM) |

| EIB-01 | ADP (10 µM) | 15.2 |

| EIB-01 | Collagen (5 µg/mL) | 8.9 |

| EIB-02 (Amide) | ADP (10 µM) | 2.5 |

| EIB-02 (Amide) | Collagen (5 µg/mL) | 1.2 |

| Aspirin | Collagen (5 µg/mL) | 25.7 |

Note: The data presented are for illustrative purposes and do not represent actual experimental results for this compound derivatives.

Mechanistic Assays: Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of platelet surface markers of activation, such as P-selectin (CD62P) expression and the conformational activation of the GPIIb/IIIa receptor (PAC-1 binding), at the single-cell level.[17]

Protocol 3.2.1: Flow Cytometry Analysis

-

Sample Preparation: Use citrated whole blood or PRP.

-

Incubation: Incubate samples with the test compound or vehicle control, followed by the addition of a platelet agonist (e.g., ADP or thrombin receptor-activating peptide [TRAP]).

-

Staining: Add fluorescently-labeled antibodies against P-selectin (e.g., anti-CD62P-PE) and a marker for activated GPIIb/IIIa (e.g., PAC-1-FITC). A platelet-specific marker like anti-CD41a should be included to gate the platelet population.

-

Fixation: Fix the samples with 1% paraformaldehyde.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Interpretation: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1 binding in the platelet gate.[18][19] A reduction in these parameters in the presence of the test compound indicates inhibition of platelet activation.

In Vivo Evaluation of Antithrombotic and Hemostatic Effects

Promising candidates from in vitro screening should be advanced to in vivo models to assess their antithrombotic efficacy and potential bleeding risk.

Assessment of Hemostasis: Murine Tail Bleeding Assay

This assay evaluates the effect of a compound on primary hemostasis by measuring the time to cessation of bleeding after a standardized tail injury.[20]

Protocol 4.1.1: Tail Bleeding Assay

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the assay.

-

Procedure:

-

Anesthetize the mouse.

-

Pre-warm the tail by immersing it in 37°C saline.

-

Amputate a 2-3 mm segment of the distal tail.

-

Immediately immerse the tail in 37°C saline and start a timer.

-

Record the time until bleeding ceases for a continuous period of at least 2 minutes. A cut-off time of 10-15 minutes is typically used.

-

-

Data Analysis: Compare the bleeding times between the treated and control groups. A significant prolongation of bleeding time indicates an impact on hemostasis.

Assessment of Antithrombotic Efficacy: Ferric Chloride-Induced Carotid Artery Thrombosis Model

This widely used model induces endothelial injury and subsequent thrombus formation in the carotid artery, mimicking aspects of arterial thrombosis.[21]

Caption: Ferric chloride-induced thrombosis workflow.

Protocol 4.2.1: Ferric Chloride-Induced Thrombosis

-

Animal Preparation: Anesthetize a mouse and surgically expose the common carotid artery.

-

Thrombus Induction: Apply a small piece of filter paper saturated with 5-10% ferric chloride (FeCl₃) to the adventitial surface of the artery for 3 minutes.

-

Blood Flow Monitoring: Place a Doppler flow probe around the artery distal to the injury site to continuously monitor blood flow.

-

Endpoint: Record the time to complete vessel occlusion (cessation of blood flow).

-

Data Analysis: Compare the time to occlusion between the compound-treated and vehicle-treated groups. A significant delay or prevention of occlusion indicates antithrombotic efficacy.

Troubleshooting and Scientific Integrity

Self-Validation and Controls: Each experiment must include appropriate controls. For in vitro assays, this includes vehicle controls, positive controls (known antiplatelet agents like aspirin), and untreated controls. In vivo studies require vehicle-treated control groups.

Common Pitfalls in LTA:

-

Pre-analytical variables: Patient diet (lipemia), smoking, and medications can affect results.[16]

-

Low platelet count: PRP with a platelet count below 150 x 10⁹/L may yield inaccurate results.[12][22]

-

Spontaneous platelet activation: Improper blood collection or handling can activate platelets before the assay.

Interpreting Flow Cytometry Data:

-

Proper gating of the platelet population is crucial.

-

Use isotype controls to account for non-specific antibody binding.

-

Analyze both the percentage of positive cells and the MFI for a comprehensive understanding of platelet activation.

Considerations for In Vivo Models:

-

Anesthesia: The choice and depth of anesthesia can influence cardiovascular parameters.

-

Surgical technique: Consistency in surgical procedures is critical for reproducibility.

-

Strain differences: Different mouse strains can exhibit variations in hemostasis and thrombosis.[23]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiplatelet agents. By employing the systematic approach to synthesis and the robust in vitro and in vivo evaluation protocols detailed in this guide, researchers can effectively explore the therapeutic potential of this chemical class. A thorough understanding of the underlying scientific principles and meticulous attention to experimental detail are paramount to the successful development of safe and effective antithrombotic therapies.

References

-

Caroleo, F., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

-

Cross, P. E., et al. (1985). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. PubMed. [Link]

-

Dannhardt, G., & Kiefer, W. (1994). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]

-

LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry. [Link]

-

Falcinelli, B., et al. (2020). Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders. NIH. [Link]

-

Foroumadi, A., et al. (2017). Rational Design and Synthesis of 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine Derivatives as Antiplatelet Agents. PubMed. [Link]

-

Hunt, J. T., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

-

Kiani, A., et al. (2018). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. [Link]

-

Lanza, F. (2014, March 1). Light Transmission Aggregometry. The Hematologist | American Society of Hematology. [Link]

-

Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

CLSI. (2008). CLSI H58-A - Platelet Function Testing by Aggregometry. ANSI Webstore. [Link]

-

Diaz, J. A., et al. (2012). Critical Review of Mouse Models of Venous Thrombosis. American Heart Association Journals. [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

-

Li, R., et al. (2021). Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia. PMC - PubMed Central. [Link]

-

Molaei, M., et al. (2021). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. [Link]

-

The Fritsma Factor. (n.d.). Platelet Function Testing by Aggregometry; Approved Guideline. [Link]

-

Lanza, F. (2014, March 1). Light Transmission Aggregometry. The Hematologist | American Society of Hematology. [Link]

-

Falcinelli, B., et al. (2020). Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders. NIH. [Link]

-

Al-Ostoot, F. H., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

-

Perveen, S., et al. (2021). Novel target of the 4-piperidone thiazole derivative for platelet inhibitions by using inducers collagen and ADP. Health Biotechnology and Biopharma, 5(3), 1-16. [Link]

-

RSC Publishing. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

-

Orlando, M., et al. (2017, June 24). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central. [Link]

-

Brophy, D. F., et al. (2014). Challenges in Balancing Hemostasis and Thrombosis in Therapy Tailoring for Hemophilia: A Narrative Review. MDPI. [Link]

-

Ninja Nerd. (2025, May 13). Antiplatelets, Anticoagulants, and Thrombolytics | Clinical Medicine. YouTube. [Link]

-

Falcinelli, B., et al. (2020). Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders. NIH. [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

-

Che, Y., et al. (2008). Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. PubMed. [Link]

-

G., Rasajna, et al. (2025, February 5). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

-

Falcinelli, B., et al. (2020). Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders. NIH. [Link]

-

Falcinelli, B., et al. (2020). Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders. NIH. [Link]

-

RSC Publishing. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

-

Westrick, R. J., et al. (2010). Murine strain differences in hemostasis and thrombosis and tissue factor pathway inhibitor. PMC - PubMed Central. [Link]

-

SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

-

Al-Ostoot, F. H., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

-

Gryglewska, B., et al. (2023, March 21). Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. [Link]

-

Wang, Y.-F., et al. (2019). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. [Link]

-

NASCOLA.com. (n.d.). Standardization of Platelet Function Testing CLSI Guideline H58-P Platelet Function Testing by Aggregometry. [Link]

-

Zhang, W., et al. (2017, February 2). Evaluation of an automated light transmission aggregometry. Taylor & Francis. [Link]

-

ResearchGate. (2025, August 5). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]

-

Larsen, M. K., et al. (2022, July 18). Variation in activation marker expression within the platelet population – a new parameter for evaluation of platelet flow cytometry data. Taylor & Francis. [Link]

-

Ninja Nerd. (2020, January 2). Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

-

Singh, R., et al. (2020, August 1). THE DEVELOPMENT OF COX-1 AND COX-2 INHIBITORS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

CLSI. (n.d.). Platelet Function Testing by Aggregometry; Approved Guideline. ANSI Webstore. [Link]

-

OUCI. (n.d.). Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. [Link]

-

Al-Khoury, G., et al. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. MDPI. [Link]

-

Glass, J. J. (2015, February 12). Best practice for analysing platelets by flow cytometry? ResearchGate. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. jopir.in [jopir.in]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational Design and Synthesis of 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine Derivatives as Antiplatelet Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. H58 | Platelet Function Testing by Aggregometry [clsi.org]

- 14. fritsmafactor.com [fritsmafactor.com]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 17. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fortislife.com [fortislife.com]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. ashpublications.org [ashpublications.org]

- 23. Murine strain differences in hemostasis and thrombosis and tissue factor pathway inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

methodology for assessing the antifungal spectrum of novel imidazole derivatives

Application Note: Comprehensive Methodology for Assessing the Antifungal Spectrum of Novel Imidazole Derivatives

Abstract

The resurgence of invasive fungal infections and the emergence of azole-resistant Candida and Aspergillus species necessitate the rigorous evaluation of novel imidazole derivatives. Imidazoles target the heme protein lanosterol 14

Section 1: Chemical Handling & Stock Preparation

Rationale: Imidazole derivatives are characteristically hydrophobic. Improper solubilization leads to microprecipitation in aqueous media, resulting in false-negative MICs (Minimally Inhibitory Concentrations).

Protocol:

-

Solvent Selection: Dissolve NCEs in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol due to evaporation risks during serial dilution.

-

Concentration: Prepare a master stock at 100x the highest desired final test concentration (typically 6.4 mg/mL or 12.8 mg/mL).

-

Storage: Aliquot into single-use amber vials (light sensitive) and store at -80°C.

-

QC Check: Verify solubility by visual inspection under 10x magnification. If precipitation occurs upon dilution in RPMI, sonicate for 5 minutes.

Section 2: Primary Screening (MIC Determination)

Standard: CLSI M27 (Yeasts) and M38 (Filamentous Fungi) / EUCAST E.Def 7.3.2. Objective: Determine the potency of the NCE against a clinically relevant panel.

Critical Reagents:

-

Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Note: Unbuffered media causes pH shifts that alter imidazole ionization and potency.

-

Inoculum:

Workflow Diagram:

Figure 1: Broth microdilution workflow ensuring Quality Control (QC) validation using reference strains (e.g., C. parapsilosis ATCC 22019).

Data Analysis:

The MIC is defined as the lowest concentration causing

| Organism Group | Incubation Time | Endpoint Criteria (CLSI) |

| Candida spp. | 24 - 48 hours | 50% Inhibition (Score 2) |

| Cryptococcus spp. | 72 hours | 50% Inhibition (Score 2) |

| Aspergillus spp. | 48 hours | 100% Inhibition (No visible growth) |

Section 3: Pharmacodynamics (Time-Kill Kinetics)

Rationale: MIC is a static measure. Time-kill assays determine if the imidazole is fungistatic (inhibits growth) or fungicidal (kills inoculum).

Protocol:

-

Preparation: Inoculate 10 mL RPMI-MOPS with

CFU/mL. -

Dosing: Add NCE at concentrations of 1x, 2x, and 4x MIC. Include a Growth Control (DMSO only).

-

Sampling: Remove 100 µL aliquots at T=0, 4, 8, 12, 24, and 48 hours.

-

Quantification: Serially dilute in PBS and plate onto Sabouraud Dextrose Agar (SDA). Incubate 24-48h and count colonies.

Interpretation:

-

Fungicidal:

reduction (99.9% kill) from the starting inoculum. -

Fungistatic:

reduction. Note: Most imidazoles are fungistatic against Candida but may be cidal against molds.

Section 4: Mechanistic Validation (Sterol Quantitation)

Rationale: To confirm the NCE functions as an imidazole, one must prove the depletion of ergosterol and the accumulation of methylated sterol precursors (e.g., lanosterol).

Method: Spectrophotometric Sterol Analysis (The "Arthington-Skaggs" Method).

Protocol:

-

Culture: Grow C. albicans in the presence of sub-MIC NCE (e.g., 0.5x MIC) for 16 hours.

-

Saponification: Pellet cells, wash, and resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.

-

Extraction: Add 1 mL water + 3 mL n-heptane . Vortex vigorously for 3 minutes.[4][10]

-

Readout: Transfer the heptane layer (top) to a quartz cuvette. Scan UV absorbance from 240 nm to 300 nm .

Mechanism Diagram:

Figure 2: Mechanism of Action. Imidazoles inhibit CYP51, blocking the conversion of Lanosterol to Ergosterol.

Data Analysis:

-

Ergosterol Signature: A characteristic four-peak curve (262, 271, 281, 290 nm).

-

Inhibition: A "flat" line or significant height reduction in the 281 nm peak compared to control indicates successful CYP51 inhibition.

-

Precursor Accumulation: Increased absorbance at 230 nm (if scanning wider) indicates methylated sterol buildup.

Section 5: Selectivity Index (Cytotoxicity)

Rationale: High antifungal potency is useless if the compound is toxic to mammalian cells. Imidazoles can cross-react with human CYP450 enzymes.

Protocol:

-

Cell Line: HepG2 (Human liver carcinoma) or Vero (Kidney epithelial).

-

Assay: MTT or Resazurin viability assay.

-

Calculation:

-

Threshold: An SI

is generally considered a promising lead for optimization.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[1][11][12] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[6][9][11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). [Link][9]

-

EUCAST. (2020).[13][14] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). [Link]

-

Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[10] Journal of Clinical Microbiology. [Link]

-

Vanden Bossche, H., et al. (1995). P450 inhibitors of use in medical treatment: focus on mechanisms of action. Pharmacology & Therapeutics.[14] [Link]

Sources

- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 2. journals.asm.org [journals.asm.org]

- 3. EUCAST technical note on isavuconazole breakpoints for Aspergillus, itraconazole breakpoints for Candida and updates for the antifungal susceptibility testing method documents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination and evaluation of a sterol quantitation method for in vitro susceptibility testing of fluconazole and itraconazole against trailing and nontrailing Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. researchgate.net [researchgate.net]

- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 9. njccwei.com [njccwei.com]

- 10. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. img.antpedia.com [img.antpedia.com]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

Application Notes & Protocols: Ethyl 4-(1H-imidazol-1-yl)benzoate as a Versatile Building Block in Organic Synthesis

Abstract

Ethyl 4-(1H-imidazol-1-yl)benzoate is a bifunctional organic compound that has emerged as a cornerstone building block in modern synthetic chemistry. Its unique architecture, featuring a nucleophilic imidazole ring and an electrophilic ethyl benzoate moiety connected via a rigid phenyl linker, offers multiple avenues for chemical elaboration. This guide provides an in-depth exploration of its synthesis, key transformations, and strategic applications in the development of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to empower researchers in leveraging this versatile scaffold for their synthetic targets.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, scaffolds that offer predictable reactivity and diverse functionalization points are of paramount importance. This compound fits this description perfectly. The imidazole ring is a privileged structure in pharmacology, known for its ability to act as a hydrogen bond donor/acceptor and a ligand for various metalloenzymes.[1] The ethyl benzoate portion provides a convenient handle for forming amide or ester linkages, crucial for creating vast libraries of compounds for structure-activity relationship (SAR) studies.[1]

This molecule serves as a key intermediate in the synthesis of a wide range of bioactive agents, including potential anticancer therapeutics and anti-HCV agents.[2][3][4] Its utility stems from the orthogonal reactivity of its two primary functional groups, allowing for sequential and controlled modifications.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |

| Molecular Weight | 216.24 g/mol | [5] |

| IUPAC Name | ethyl 4-imidazol-1-ylbenzoate | [5] |

| CAS Number | 86718-07-2 | [5] |

Synthesis of this compound

The most common and efficient synthesis of the title compound involves a copper-catalyzed N-arylation reaction, also known as an Ullmann condensation, between imidazole and an ethyl 4-halobenzoate. This method provides good yields and is scalable.

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Copper-Catalyzed N-Arylation

This protocol is adapted from established methodologies for similar cross-coupling reactions.[1]

Materials:

-

Ethyl 4-iodobenzoate (1.0 eq)

-

Imidazole (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-iodobenzoate (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask to create a 0.5 M solution with respect to the ethyl 4-iodobenzoate.

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl iodide spot indicates reaction completion.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure product.

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR signals would include triplets and quartets for the ethyl group, and distinct aromatic signals for the benzene and imidazole rings.[6]

Scientist's Note (Causality): The use of a copper(I) catalyst is crucial for activating the C-I bond of the aryl iodide and facilitating the nucleophilic attack by the imidazole nitrogen. K₂CO₃ acts as a base to deprotonate the imidazole, increasing its nucleophilicity, and to neutralize the HI generated during the reaction. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic substrates and inorganic salts.

Applications as a Versatile Synthetic Building Block

The true value of this compound lies in its capacity for further transformation. The ester and imidazole moieties can be modified independently to build molecular complexity.

Caption: Key synthetic transformations of this compound.

Transformation 1: Hydrolysis to 4-(1H-imidazol-1-yl)benzoic Acid

The most fundamental subsequent reaction is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid is a crucial intermediate for synthesizing amide libraries for drug discovery programs.[7]

Protocol 3.1: Ester Hydrolysis

This protocol uses lithium hydroxide, a standard reagent for mild ester saponification.[1]

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric acid (HCl), 1N or 4N solution

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in a 3:1 mixture of EtOH:water.

-

Add LiOH·H₂O (2.0 eq) to the solution and stir at room temperature or heat gently (e.g., 50-60 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the organic solvent (EtOH) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl until the pH is approximately 2-3. A precipitate should form.[1]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and then with a non-polar solvent like pentane or hexane to aid in drying.

-

Dry the product under vacuum to afford pure 4-(1H-imidazol-1-yl)benzoic acid.

Scientist's Note (Trustworthiness): The formation of a precipitate upon acidification is a key indicator of successful hydrolysis. The isoelectric point of the product, where it has minimal solubility in water, is reached in acidic conditions. Ensure complete removal of the organic solvent before acidification to prevent the product from remaining dissolved.

Transformation 2: Amide Coupling to Synthesize Bioactive Derivatives

With 4-(1H-imidazol-1-yl)benzoic acid in hand, a vast array of amides can be synthesized using standard peptide coupling reagents. This strategy is central to medicinal chemistry for exploring SAR.

Protocol 3.2: General Amide Coupling using HATU

HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).

Materials:

-

4-(1H-imidazol-1-yl)benzoic acid (1.0 eq)

-

A primary or secondary amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve 4-(1H-imidazol-1-yl)benzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

-

Add HATU (1.2 eq) portion-wise to the solution. The reaction is often mildly exothermic.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water, 5% citric acid solution (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography or recrystallization as required.

Scientist's Note (Expertise): HATU is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine. DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling and to neutralize the hexafluorophosphate salt. The choice of a hindered base like DIPEA prevents it from competing with the substrate amine in the reaction.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation. Its robust synthesis and the orthogonal reactivity of its functional groups provide chemists with a reliable and flexible tool for constructing complex molecular architectures. The protocols detailed in this guide offer a validated starting point for researchers in drug discovery and materials science to unlock the full potential of this powerful building block, enabling the efficient and logical development of next-generation functional molecules.

References

- The Royal Society of Chemistry. (2014). Supporting information.

-

Yoon, Y. K., Ali, M. A., Choon, T. S., Loh, W.-S., & Fun, H.-K. (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2606. Available from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b. Retrieved from [Link]

-

PubMed. (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

-

Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available from [Link]

-

PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]

-

The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024). The applications of ethyl benzoate are remarkably diverse. Retrieved from [Link]

-

Mamat, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. Available from [Link]

-

European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Retrieved from [Link]

-

PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H12N2O2 | CID 13423940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(1H-imidazol-1-yl)benzoate

Case ID: TICKET-IMID-BENZ-001 Subject: Yield Optimization & Troubleshooting for N-Arylation of Imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy Selection

You are attempting to synthesize Ethyl 4-(1H-imidazol-1-yl)benzoate . This is a C–N bond formation between an electron-deficient aryl ring (benzoate) and a nitrogen heterocycle (imidazole).[1]

The Core Challenge: The ester group on your benzoate is sensitive to hydrolysis. Traditional harsh conditions (high heat, strong hydroxide bases) will destroy your product, converting it into the carboxylic acid byproduct (4-(imidazol-1-yl)benzoic acid).[1]

Recommended Pathway: Copper-Catalyzed Ullmann-Type Coupling .[2]

While Nucleophilic Aromatic Substitution (

Decision Matrix: Pathway Selection

Figure 1: Strategic selection of synthetic pathway based on starting material availability and risk profile.[1]

The Golden Protocol (Ullmann Coupling)

This protocol is optimized to balance reactivity with ester stability.

Reaction Setup

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role & "The Why" |

| Substrate A | Ethyl 4-iodobenzoate | 1.0 | Iodides react faster than bromides, allowing lower temps (90°C vs 110°C), preserving the ester. |

| Substrate B | Imidazole | 1.2 - 1.5 | Use slight excess to drive kinetics. |

| Catalyst | CuI (Copper(I) Iodide) | 0.05 (5 mol%) | The active metal center.[1][6] Must be white/off-white. If grey/green, it is oxidized and will fail.[1] |

| Ligand | L-Proline or1,10-Phenanthroline | 0.10 (10 mol%) | Critical: Ligands solubilize the Cu and prevent aggregation.[1] L-Proline is cheap; Phenanthroline is more active for "stubborn" couplings. |

| Base | 2.0 | Do NOT use NaOH/KOH. Carbonates are mild enough to deprotonate imidazole without hydrolyzing the ester rapidly. | |

| Solvent | DMSO (Anhydrous) | N/A | High boiling point, excellent solubility for Cu-ligand complexes.[1] |

Step-by-Step Workflow

-

Deoxygenation (Crucial): The Cu(I) catalyst is air-sensitive.[1]

-

Solvent Addition: Add anhydrous DMSO via syringe under inert flow.

-

Thermal Phase: Heat to 90°C (if Iodide) or 110°C (if Bromide). Stir vigorously.

-

Time: 12–24 hours.[3]

-

-

Monitoring: Check TLC or LCMS.[3][6] Look for the disappearance of the halo-benzoate.

Troubleshooting Dashboard

Issue 1: "I see the product, but also a carboxylic acid byproduct."

Diagnosis: Ester Hydrolysis. Root Cause: Presence of water or use of a hydroxide base. Corrective Actions:

-

Dry the System: Ensure DMSO is "Super Dry" or stored over molecular sieves. Water + Carbonate + Heat = Saponification.

-

Base Switch: If using

(which is more basic/hygroscopic), switch to -

Temperature: Lower the reaction temperature by 10°C and extend reaction time.

Issue 2: "The reaction stalled at 50% conversion."

Diagnosis: Catalyst Deactivation (Catalyst Death).[1] Root Cause: Oxygen leakage oxidizing Cu(I) to inactive Cu(II), or ligand decomposition.[1] Corrective Actions:

-

Ligand Load: Increase Ligand:Cu ratio from 2:1 to 3:1.

-

The "Blue" Test: If the reaction mixture turns blue/green during the reaction, oxygen has entered. Check seals. The active species should be yellow/brown/reddish.

-

Re-dosing: Cool slightly, add fresh CuI (2 mol%) and Ligand under Argon flow, and reheat.

Issue 3: "My product is blue/green after workup."

Diagnosis: Copper Contamination. Root Cause: Copper binds tightly to imidazoles. Corrective Actions:

-

EDTA Wash: Wash the organic layer (EtOAc) with 5% aqueous

or aqueous

Workup & Purification Logic

Standard Workup:

-

Dilute reaction mixture with Water and Ethyl Acetate (EtOAc).[1]

-

Filter through a Celite pad to remove insoluble inorganic salts.

-

Phase Separation: Extract aqueous layer 3x with EtOAc.

-

Note: DMSO tends to partition into water, but verify removal.[1]

-

-

Copper Removal: Perform the EDTA/Ammonia wash described in Issue 3.

-

Drying: Dry over

, filter, and concentrate.

Purification (Recrystallization vs. Column):

-

Recrystallization: This compound often crystallizes well from Ethanol/Water or EtOAc/Hexanes. This is preferred for scale-up.

-

Column Chromatography: If necessary, use DCM/MeOH (95:5).[1] Warning: Imidazole derivatives can streak on silica. Add 1% Triethylamine to your eluent to sharpen peaks.

Troubleshooting Flowchart

Figure 2: Diagnostic flow for common synthetic failures.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO?

A: Yes. DMF is a standard alternative. However, DMSO often accelerates

Q: Why not use the cheaper 4-chlorobenzoate? A: Aryl chlorides are notoriously unreactive in Ullmann couplings. You would need specialized, expensive ligands (like BrettPhos) or Palladium catalysis (Buchwald-Hartwig), which significantly increases cost and complexity compared to using the Iodide/Bromide with simple Copper.[1]

Q: My reaction mixture turned black. Is it ruined? A: Not necessarily. "Copper black" (colloidal copper) can form if the ligand dissociates.[1] Check TLC. If conversion is good, filter through Celite and proceed. If conversion is poor, the catalyst has precipitated and is dead.

References

-

Altman, R. A., & Buchwald, S. L. (2006).[1][7][11] 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles.[7][9][11] Organic Letters, 8(13), 2779–2782.[1]

-

Ma, D., et al. (2003).[1] Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of the American Chemical Society, 125(48).[1] (Establishes L-Proline protocols).

-

Organic Chemistry Portal. (n.d.).[1] Copper-Catalyzed N-Arylation of Imidazoles. (General mechanistic overview and ligand comparison).

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 12. This compound | C12H12N2O2 | CID 13423940 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability issues of Ethyl 4-(1H-imidazol-1-YL)benzoate in different solvents

This technical guide addresses the stability profile of Ethyl 4-(1H-imidazol-1-yl)benzoate (CAS: 86718-07-2). As a Senior Application Scientist, I have structured this content to bypass generic advice and target the specific chemical vulnerabilities of this N-aryl imidazole ester.

The presence of a basic imidazole moiety coupled with an electrophilic ethyl ester creates a unique "push-pull" system that heightens susceptibility to nucleophilic attack and pH-dependent solubility shifts.

Technical Support Center: Stability & Handling Guide

Compound: this compound Molecular Formula: C₁₂H₁₂N₂O₂ | MW: 216.24 g/mol Key Functional Groups: Ethyl Ester (Hydrolysis prone), Imidazole (Basic/Nucleophilic)[1]

Solvent Compatibility Matrix

This compound exhibits differential stability based on solvent polarity and protic nature. The imidazole ring (pKa ~5–6) can act as an intramolecular general base, catalyzing the degradation of the ester bond in the presence of water or alcohols.

| Solvent Class | Specific Solvent | Rating | Technical Notes & Risk Assessment |

| Aprotic Polar | DMSO, DMF | Recommended | Best for Stock Solutions. High solubility. Minimal degradation if stored anhydrous. Note: DMSO is hygroscopic; water absorption >1% triggers hydrolysis. |

| Nitriles | Acetonitrile (MeCN) | Recommended | Excellent stability. Ideal for LC-MS preparation. Does not support transesterification.[2] |

| Chlorinated | DCM, Chloroform | Use with Caution | Generally stable, but Chloroform often contains acidic stabilizers (HCl) which protonate the imidazole, causing precipitation or salt formation. Use amylene-stabilized CHCl₃ only. |

| Alcohols | Ethanol (EtOH) | Acceptable | "Native" alcohol.[1] Stable, but equilibrium exists. Suitable for short-term handling.[2] |

| Alcohols | Methanol (MeOH) | AVOID | High Risk: Transesterification. The imidazole moiety catalyzes the exchange of Ethyl → Methyl ester (M-14 mass shift). |

| Aqueous | Water / Buffers | Unstable | Poor solubility at neutral pH. Rapid hydrolysis to 4-(imidazol-1-yl)benzoic acid in acidic/basic conditions. |

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a new peak at M-14 in my LC-MS spectrum."

Q: I dissolved the compound in Methanol for LC-MS analysis, and after 4 hours, I see a split peak. The main peak is 217 m/z (M+H), but a new peak appears at 203 m/z. Is my compound impure?

A: This is likely an artifact of your sample preparation, not an impurity in the solid material.

-

Mechanism: You are observing base-catalyzed transesterification . The imidazole nitrogen acts as a nucleophile or general base, facilitating the attack of Methanol on the Ethyl ester carbonyl. This converts this compound (MW 216) to Mthis compound (MW 202).

-

Solution: Switch to Acetonitrile or DMSO for LC-MS sample preparation. If you must use an alcohol, use Ethanol (which matches the ester group) to make the exchange invisible, though this does not prevent the reaction, it just maintains the mass.

Issue 2: "The compound precipitated when I added it to my assay buffer (pH 7.4)."

Q: I made a 10 mM stock in DMSO. When I diluted it 1:1000 into PBS (pH 7.4), a white precipitate formed immediately. Why?

A: This is a pKa-driven solubility crash .

-

The Science: The imidazole ring has a pKa of approximately 5.0–6.0. At pH 7.4, the imidazole is predominantly unprotonated (neutral). The neutral molecule is lipophilic (LogP ~2.0) and poorly soluble in aqueous media.

-

Protocol Adjustment:

-

Lower the Concentration: Ensure your final assay concentration is below the solubility limit (likely <50 µM in aqueous buffer).

-

Acidic Shift (If permitted): Lowering the pH to <5.0 will protonate the imidazole (forming the cation), drastically increasing water solubility. However, this accelerates acid-catalyzed hydrolysis.

-

Cosolvent: Increase DMSO concentration to 1–5% if the assay tolerates it.

-

Issue 3: "My stock solution in DMSO turned yellow over a month."

Q: I stored a 50 mM stock in DMSO at -20°C. Upon thawing, it has a slight yellow tint. Is it still usable?

A: A slight color change often indicates trace N-oxide formation or photo-oxidation, but the bulk purity may still be intact.

-

Validation Step: Run a generic purity check (HPLC-UV at 254 nm).

-

If purity is >95%: The chromophore shift is likely due to trace impurities (<1%) which have high extinction coefficients. The stock is usable for biological screening but not for analytical standards.

-

Prevention: Store under Argon/Nitrogen atmosphere. Imidazoles are sensitive to oxidative stress over long periods.

-

Mechanistic Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (Water) and Transesterification (Methanol).

Figure 1: Chemical degradation pathways. The imidazole ring can act as an intramolecular catalyst, accelerating ester cleavage in the presence of nucleophiles (Water/Methanol).

Recommended Stability Testing Protocol

To validate the stability of your specific lot, perform this Stress Test :

-

Preparation: Prepare three 1 mg/mL samples in:

-

Vial A: Acetonitrile (Control)

-

Vial B: Methanol (Transesterification Test)

-

Vial C: 50:50 Acetonitrile:Water (Hydrolysis Test)

-

-

Incubation: Store at Room Temperature for 24 hours.

-

Analysis: Inject 5 µL of each into HPLC-UV (C18 column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

-

Criteria:

-

Vial A: Single peak (Reference).

-

Vial B: Look for peak shift (-14 Da mass, slightly lower retention time). If >2% area, avoid MeOH.

-

Vial C: Look for polar peak (Acid form, early eluting). If >5% area, compound is moisture sensitive.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13423940, this compound. Retrieved from [Link]

-

Yoon, Y. K., et al. (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate.[3] Acta Crystallographica Section E, 67(10), o2606.[3] (Demonstrates structural properties of similar imidazole-benzoate esters). Retrieved from [Link]

-

Organic Letters (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates.[4] (Details the mechanism of imidazole-mediated ester transfers). Retrieved from [Link]

-

Journal of Organic Chemistry. Copper-Catalyzed N-Arylation of Imidazoles. (Contextualizes the synthesis and stability of N-aryl imidazole esters). Retrieved from [Link]

Sources

Technical Support Center: Crystallographic Disorder in Ethyl 4-(1H-imidazol-1-YL)benzoate Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-(1H-imidazol-1-YL)benzoate and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding crystallographic disorder, a common challenge in the structural elucidation of these flexible molecules. Our goal is to equip you with the knowledge and practical steps to identify, model, and refine disordered crystal structures, ensuring the integrity and accuracy of your results.

Introduction: The Challenge of Flexibility

This compound and its analogs are of significant interest in medicinal chemistry.[1] However, their inherent conformational flexibility, particularly the rotation around the C-N bond linking the benzoate and imidazole rings and the flexible ethyl ester group, often leads to crystallographic disorder.[2][3] This disorder, where molecules or parts of molecules adopt multiple orientations or conformations within the crystal lattice, can complicate structure determination and interpretation.[4] Understanding and correctly modeling this phenomenon is crucial for accurate structure-activity relationship (SAR) studies and for meeting the stringent requirements of regulatory bodies.

Troubleshooting Guide: A Practical Q&A Approach

This section addresses specific issues you may encounter during your single-crystal X-ray diffraction experiments.

Question 1: I've collected data on my crystal, but the refinement is poor, and I see large, elongated thermal ellipsoids and significant residual electron density peaks. What could be the cause?

Answer:

These are classic indicators of crystallographic disorder.[5][6] The structure you are observing is a spatial average of all the unit cells in the crystal.[4] If parts of your molecule, like the ethyl group or even the entire imidazole ring, are adopting different positions in different unit cells, a simple model assuming a single conformation will not fit the experimental data well.

The elongated atomic displacement parameters (ADPs), or thermal ellipsoids, are the program's attempt to model multiple atomic positions with a single ellipsoid.[7] The residual electron density peaks (Q-peaks) often appear near the disordered fragments, indicating where the alternative conformations are located.[5]

Initial Diagnostic Steps:

-

Visualize the Data: Carefully examine the electron density maps (Fo-Fc) in a visualization program like Olex2 or Mercury. Look for positive Q-peaks that suggest alternative atomic positions.

-

Analyze ADPs: Pay close attention to the shape and size of the thermal ellipsoids. Unusually large or "cigar-shaped" ellipsoids are a strong indication of disorder.[6]

-

Check for Pseudosymmetry: In some cases, what appears to be disorder might be unresolved pseudosymmetry, where two independent molecules are related by a non-crystallographic symmetry element.[8] This can lead to high correlation between atomic parameters.

Question 2: I've identified disorder in the ethyl group of my molecule. How do I model this in SHELXL?

Answer: